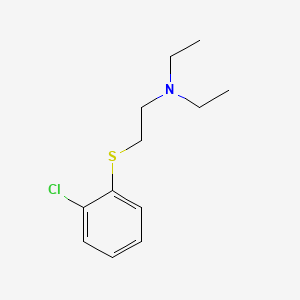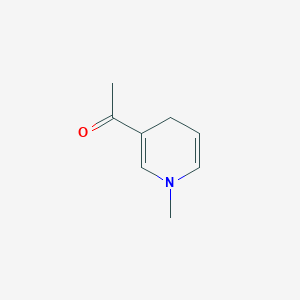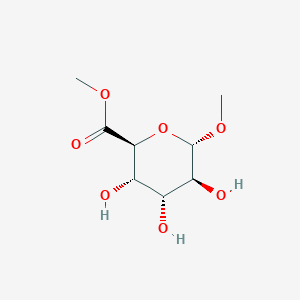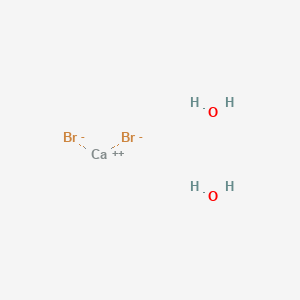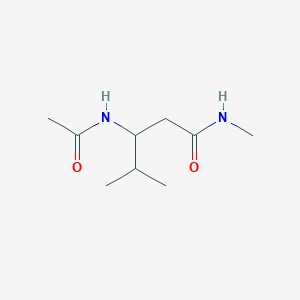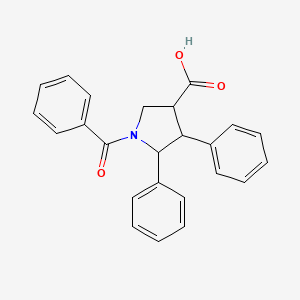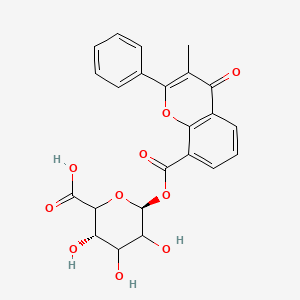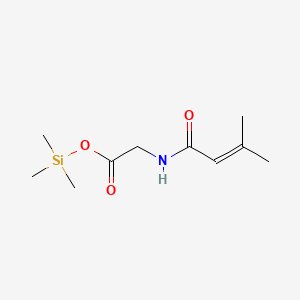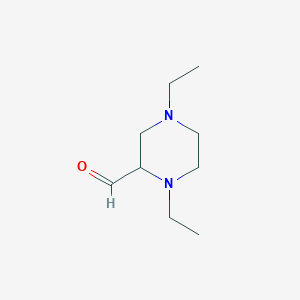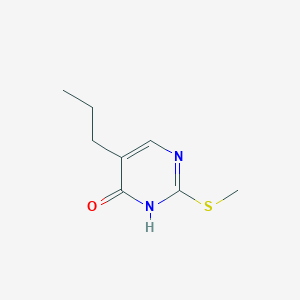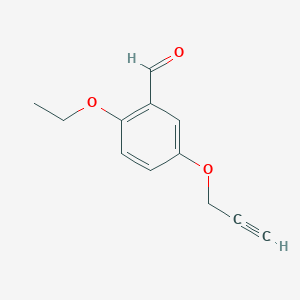
2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C12H12O3 It is a benzaldehyde derivative, characterized by the presence of ethoxy and propynyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 2-ethoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and propynyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The ethoxy and propynyl groups may also contribute to the compound’s overall reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethynyl-5-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with an ethynyl group instead of an ethoxy group.
4-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the ethoxy group, making it less complex.
2-(Prop-2-yn-1-yloxy)benzaldehyde: Similar but without the ethoxy group.
Uniqueness
2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both ethoxy and propynyl groups, which provide distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
403507-41-5 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-ethoxy-5-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C12H12O3/c1-3-7-15-11-5-6-12(14-4-2)10(8-11)9-13/h1,5-6,8-9H,4,7H2,2H3 |
Clé InChI |
WHMCPWWKZKKUPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)OCC#C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)
